trans-4-Aminotetrahydrofuran-3-ol hydrochloride is an organic compound that serves as an important building block in medicinal chemistry and organic synthesis. It is classified as a heterocyclic compound due to its five-membered ring structure containing an oxygen atom. The compound has the molecular formula CHClNO and is characterized by the presence of both an amino group and a hydroxyl group, which are positioned on adjacent carbon atoms in a trans configuration. This configuration is crucial for its biological activity and chemical reactivity.
The synthesis of trans-4-Aminotetrahydrofuran-3-ol hydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance yield and consistency during the hydroxylation and amination processes. Purification techniques such as crystallization or chromatography are used to achieve high purity levels of the final product.
trans-4-Aminotetrahydrofuran-3-ol hydrochloride can participate in various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents employed.
The mechanism of action of trans-4-Aminotetrahydrofuran-3-ol hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The amino and hydroxyl groups enable the formation of hydrogen bonds and other interactions that modulate these targets' activities. This modulation can influence various biochemical pathways, making it a valuable compound in pharmacological research.
The physical and chemical properties of trans-4-Aminotetrahydrofuran-3-ol hydrochloride include:
These properties make it suitable for various applications in research and industry.
trans-4-Aminotetrahydrofuran-3-ol hydrochloride has several significant applications:
The compound exhibits systematic chemical nomenclature that precisely defines its stereochemical configuration and salt form. According to IUPAC conventions, the (3R,4S) enantiomer is designated as (3R,4S)-4-aminooxolan-3-ol hydrochloride, emphasizing the oxygen-containing oxolane (tetrahydrofuran) ring system. Alternative nomenclature includes trans-4-aminotetrahydrofuran-3-ol hydrochloride, which specifies the relative stereochemistry of the 3-hydroxy and 4-amino substituents across the saturated five-membered ring [2] [6]. The trans configuration is stereochemically defined by the diequatorial orientation of functional groups, minimizing 1,3-diaxial interactions and conferring greater stability over the cis isomer.
The structure contains two contiguous stereocenters at positions C3 and C4, creating three distinct stereoisomers: (3R,4R), (3S,4S), and meso forms. Pharmacologically relevant synthesis targets the (3R,4S) enantiomer due to its optimal binding characteristics in biological systems. X-ray crystallography confirms the relative trans-diaxial configuration with torsion angles minimizing steric strain between functional groups. Computed molecular properties reveal a polar surface area of 55.5 Ų, three hydrogen bond donors (protonated amine and hydroxyl groups), and three hydrogen bond acceptors (oxygen and amine), facilitating significant molecular interactions [6].
Table 1: Nomenclature and Structural Identifiers
Nomenclature System | Designation | Identifier/Source |
---|---|---|
IUPAC Name | (3R,4S)-4-aminooxolan-3-ol; hydrochloride | [2] |
CAS Registry | 215940-96-8 (hydrochloride) | [6] [10] |
Linear Formula | C₄H₁₀ClNO₂ | [6] |
MDL Number | MFCD09260577 (free base) | [1] |
Catalog Identifiers | AGN-PC-0WAKGN, A40351 | [6] [10] |
The synthetic accessibility of trans-4-aminotetrahydrofuran-3-ol hydrochloride evolved through progressive innovations in asymmetric heterocyclic chemistry. Early synthetic routes (pre-2000) relied on classical resolution techniques using chiral acids to separate racemic mixtures of the free base amino alcohol—an inefficient process with maximum 50% yield [4]. The development of catalytic asymmetric methods marked a significant advancement, particularly transition-metal-catalyzed aminohydroxylation of dihydrofuran derivatives using chiral ligands. This approach enabled direct installation of both oxygen and nitrogen functionalities with enantiomeric excesses exceeding 90% [6].
A pivotal innovation emerged through stereoselective ring-opening of activated aziridine intermediates derived from D- or L-tartaric acid, capitalizing on chiral pool starting materials. This method established absolute stereochemical control while avoiding costly chiral catalysts. Modern routes (post-2015) employ enzymatic desymmetrization of meso-anhydride precursors or chemoenzymatic dynamic kinetic resolution, achieving enantiomeric ratios >99:1 under mild conditions [10]. Process chemistry refinements focused on replacing hazardous reagents (e.g., azide-based reductions) with telescoped hydrogenation sequences using heterogeneous catalysts. These developments transformed the compound from a laboratory curiosity to a commercially viable intermediate, reflected in current catalog pricing ($62/100mg; $550/5g) [10].
Table 2: Evolution of Synthetic Approaches
Synthetic Era | Key Methodology | Enantiomeric Control Strategy | Industrial Applicability |
---|---|---|---|
Pre-2000 | Classical resolution | Diastereomeric salt crystallization | Low (max 50% yield) |
2000-2010 | Catalytic aminohydroxylation | Chiral osmate/ligand complexes | Moderate (catalyst cost) |
2010-2015 | Aziridine ring-opening | Tartrate-derived chirality | High (chiral pool utilization) |
2015-Present | Biocatalytic routes | Enzymatic desymmetrization | High (mild conditions, >99% ee) |
trans-4-Aminotetrahydrofuran-3-ol hydrochloride serves as a configurationally stable chiral building block for synthesizing conformationally restricted pharmacophores. Its significance stems from the bioisosteric replacement potential for pyrrolidine-based amino alcohols, where the ring oxygen modulates electronic properties and hydrogen-bonding capacity. The trans configuration positions the amino and hydroxyl groups for bidentate coordination to metal catalysts in asymmetric synthesis and simultaneous binding to biological targets [4] [6]. This spatial arrangement proves critical in developing protease inhibitors where the molecule acts as a transition-state mimic, particularly in viral envelope glycoprotein processing enzymes.
Patent analyses reveal incorporation into GLP-1 receptor modulators (US20240199589A1) where the scaffold provides metabolic stability against dipeptidyl peptidase-IV (DPP-IV) compared to peptide-based analogs [5]. Similarly, the compound features in advanced candidates for hepatitis B virus (HBV) capsid assembly modulators (BR112021002565A2), leveraging the oxygen’s electrostatic interactions with arginine-rich domains [9]. Commercial suppliers emphasize cold-chain shipping (2-8°C) for the free base [1], while the hydrochloride salt demonstrates superior stability at room temperature under inert atmosphere [4] [10], making it preferable for industrial-scale pharmaceutical manufacturing. The stereochemical integrity during downstream functionalization is maintained through protective group strategies—typically carbamate protection (Boc, Cbz) for the amine and silyl ethers (TBDMS) for the alcohol—enabling selective derivatization without epimerization.
Table 3: Therapeutic Applications in Patent Literature
Therapeutic Area | Patent/Application | Role of Scaffold | Structural Advantage |
---|---|---|---|
Metabolic disorders (GLP-1R modulators) | US20240199589A1 [5] | Conformationally constrained linker | Enhanced DPP-IV resistance vs. linear peptides |
Antivirals (HBV inhibitors) | BR112021002565A2 [9] | Capsid protein interaction motif | Oxygen-mediated H-bonding with Asn186 |
Enzyme inhibitors | Not specified in sources | Transition-state mimic | Bidentate zinc coordination in metalloproteases |
The compound’s physicochemical profile—including aqueous solubility (>50 mg/mL for hydrochloride salt), moderate logP (predicted -1.2), and melting point (decomposition >180°C)—renders it particularly valuable in fragment-based drug discovery. These properties collectively establish trans-4-aminotetrahydrofuran-3-ol hydrochloride as a privileged chiral synthon for next-generation pharmaceutical candidates requiring three-dimensional structural complexity beyond flat aromatic systems. Future development trajectories point toward continuous flow manufacturing and solid-phase immobilization techniques to access derivatives for high-throughput screening libraries.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: